3-Cyclobutyl-2-methyl-3-oxopropanenitrile

Catalog No.
S15855669
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclobutyl-2-methyl-3-oxopropanenitrile

Product Name

3-Cyclobutyl-2-methyl-3-oxopropanenitrile

IUPAC Name

3-cyclobutyl-2-methyl-3-oxopropanenitrile

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-4H2,1H3

InChI Key

YXCURCZYFBCFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1CCC1

3-Cyclobutyl-2-methyl-3-oxopropanenitrile is a chemical compound with the molecular formula C_8H_11N_O. It is characterized by a cyclobutyl group attached to a propanenitrile backbone, which features a ketone functional group. The compound has a molecular weight of approximately 155.18 g/mol and falls under the category of nitriles, which are organic compounds containing a cyano group (CN-C\equiv N). The presence of both the cyclobutyl and the ketone groups contributes to its unique chemical properties, making it an interesting subject for various

, including:

  • Nucleophilic Addition: The carbonyl group in the compound can react with nucleophiles, such as hydrazine, to form hydrazones or other derivatives. This reaction is often facilitated by heating in solvents like ethanol .
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures, such as pyrazoles or other heterocycles .
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

The synthesis of 3-Cyclobutyl-2-methyl-3-oxopropanenitrile typically involves several steps:

  • Formation of the Cyclobutyl Group: Starting materials may include cyclobutanones or related compounds that can be modified to introduce the desired functional groups.
  • Nitrile Introduction: The cyano group can be introduced using methods such as the reaction of an appropriate halide with sodium cyanide.
  • Oxidation: The ketone functionality may be introduced through oxidation reactions involving suitable precursors.

For example, one method involves reacting cyclobutanone derivatives with malononitrile under basic conditions to yield the desired compound .

3-Cyclobutyl-2-methyl-3-oxopropanenitrile has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules or natural products.

Interaction studies involving 3-Cyclobutyl-2-methyl-3-oxopropanenitrile primarily focus on its reactivity with biological targets such as enzymes and receptors. Research into similar compounds suggests that modifications to the cyclobutyl or nitrile groups could enhance binding affinity and specificity towards certain biological targets, making it a candidate for further investigation in drug design .

Several compounds share structural similarities with 3-Cyclobutyl-2-methyl-3-oxopropanenitrile:

Compound NameCAS NumberSimilarity Score
2-Cyclobutyl-3-oxobutanenitrile1956334-69-20.96
1-Acetylcyclobutanecarbonitrile403615-62-30.92
3-Cyclopentyl-3-oxopropanenitrile95882-33-00.91

These compounds exhibit variations in their functional groups while maintaining a similar framework, allowing for comparative studies on their reactivity and biological activity. The unique combination of cyclobutyl and ketone functionalities in 3-Cyclobutyl-2-methyl-3-oxopropanenitrile distinguishes it from these similar compounds, potentially leading to unique pharmacological properties .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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